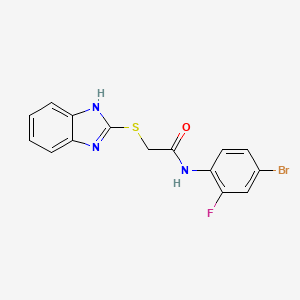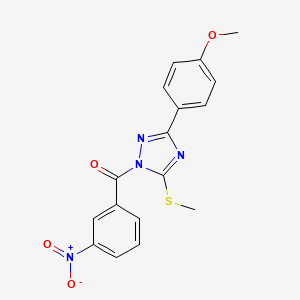![molecular formula C23H20N2O5 B3616958 N-{3-[2-(3,4-dimethylphenyl)-2-oxoethoxy]phenyl}-4-nitrobenzamide](/img/structure/B3616958.png)
N-{3-[2-(3,4-dimethylphenyl)-2-oxoethoxy]phenyl}-4-nitrobenzamide
説明
N-{3-[2-(3,4-dimethylphenyl)-2-oxoethoxy]phenyl}-4-nitrobenzamide, also known as DMOG, is a chemical compound that has gained significant attention in scientific research due to its ability to inhibit the activity of prolyl hydroxylase enzymes. This inhibition leads to the stabilization of hypoxia-inducible factor (HIF), a transcription factor that plays a crucial role in the cellular response to low oxygen levels. DMOG has been used in various studies to investigate the role of HIF in different physiological and pathological conditions.
作用機序
N-{3-[2-(3,4-dimethylphenyl)-2-oxoethoxy]phenyl}-4-nitrobenzamide inhibits the activity of prolyl hydroxylase enzymes, which are responsible for the hydroxylation of proline residues in HIF. Hydroxylation of proline residues leads to the degradation of HIF by the von Hippel-Lindau (VHL) protein, which targets HIF for ubiquitination and proteasomal degradation. Inhibition of prolyl hydroxylase enzymes by this compound leads to the stabilization of HIF and its translocation to the nucleus, where it binds to hypoxia response elements (HREs) in the promoter regions of target genes and activates their transcription.
Biochemical and Physiological Effects:
This compound-induced HIF activation has been shown to have various biochemical and physiological effects. It has been shown to induce angiogenesis by upregulating the expression of vascular endothelial growth factor (VEGF) and other pro-angiogenic factors. This compound has also been shown to modulate the immune response by regulating the expression of cytokines and chemokines. In addition, this compound has been shown to improve glucose metabolism by upregulating the expression of glucose transporters and glycolytic enzymes.
実験室実験の利点と制限
N-{3-[2-(3,4-dimethylphenyl)-2-oxoethoxy]phenyl}-4-nitrobenzamide has several advantages for lab experiments, including its high potency and specificity for prolyl hydroxylase enzymes. It is also relatively stable and easy to handle. However, this compound has some limitations, including its potential toxicity and off-target effects. It is important to use appropriate controls and dosages when using this compound in lab experiments.
将来の方向性
There are several future directions for research involving N-{3-[2-(3,4-dimethylphenyl)-2-oxoethoxy]phenyl}-4-nitrobenzamide. One area of interest is the development of more potent and selective prolyl hydroxylase inhibitors for therapeutic applications. Another area of interest is the investigation of the role of HIF in different diseases and the potential therapeutic applications of HIF activation. Additionally, the use of this compound in combination with other drugs or therapies for the treatment of various diseases warrants further investigation.
科学的研究の応用
N-{3-[2-(3,4-dimethylphenyl)-2-oxoethoxy]phenyl}-4-nitrobenzamide has been widely used in scientific research to investigate the role of HIF in various physiological and pathological conditions. It has been shown to induce HIF stabilization and activation in different cell types, including cancer cells, cardiac cells, and neuronal cells. This compound has been used to study the role of HIF in angiogenesis, inflammation, and metabolism. It has also been used to investigate the potential therapeutic applications of HIF activation in different diseases, including cancer, ischemic heart disease, and neurodegenerative disorders.
特性
IUPAC Name |
N-[3-[2-(3,4-dimethylphenyl)-2-oxoethoxy]phenyl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O5/c1-15-6-7-18(12-16(15)2)22(26)14-30-21-5-3-4-19(13-21)24-23(27)17-8-10-20(11-9-17)25(28)29/h3-13H,14H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUCOESJJWWVII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)COC2=CC=CC(=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-({[4-(2-methoxy-2-oxoethoxy)phenyl]amino}carbonyl)phenyl propionate](/img/structure/B3616893.png)
![3-allyl-2-{[2-(3-chlorophenyl)-2-oxoethyl]thio}-6-iodo-4(3H)-quinazolinone](/img/structure/B3616900.png)


![3-({[3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}amino)benzoic acid](/img/structure/B3616923.png)
![2-{[2-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-4-methylquinoline](/img/structure/B3616930.png)
![4-(benzoylamino)-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B3616937.png)
![1,4-bis[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-1,4-diazepane](/img/structure/B3616945.png)
![N-[4-(3,3-dimethyl-2-oxobutoxy)phenyl]-3-nitrobenzamide](/img/structure/B3616947.png)



![5-bromo-1-[2-(1-naphthyloxy)ethyl]-1H-indole-3-carbonitrile](/img/structure/B3616986.png)